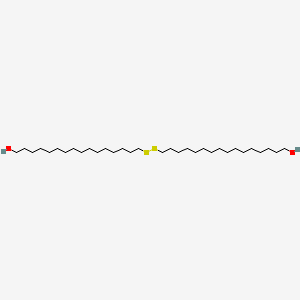

Bis(16-Hydroxyhexadecyl) disulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(16-Hydroxyhexadecyl) disulfide is a chemical compound with the molecular formula C32H66O2S2 . It is used in laboratory settings and for the synthesis of substances .

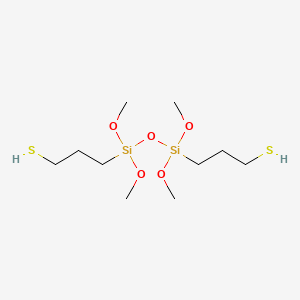

Molecular Structure Analysis

The molecular structure of Bis(16-Hydroxyhexadecyl) disulfide consists of 32 carbon atoms, 66 hydrogen atoms, 2 oxygen atoms, and 2 sulfur atoms, giving it a molecular weight of 547.00 g/mol . The InChI string representation of its structure isInChI=1S/C32H66O2S2/c33-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-35-36-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34/h33-34H,1-32H2 .

Aplicaciones Científicas De Investigación

Self-Healing Elastomers

A study by Rekondo et al. (2014) explored the use of aromatic disulfide metathesis, involving compounds like bis(4-aminophenyl) disulfide, in designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrated quantitative healing efficiency at room temperature without needing any catalyst or external intervention (Rekondo et al., 2014).

Surface Patterning

Wang and Lieberman (2003) investigated the use of disulfides, such as bis(10-phosphodecyl) disulfide, for ultra-high-resolution patterning of self-assembled monolayer films via atomic force microscopic anodization. This study highlights the potential of disulfides in nanotechnology and surface engineering (Wang and Lieberman, 2003).

Sulfenylation Reactions

Research by Bergemann et al. (1993) delved into the use of bis(diorganylthiophosphinoyl)-disulfides as sulfenylation reagents in the presence of CCl4. This study contributes to the field of sulfur chemistry, particularly in organylthiolation reactions (Bergemann et al., 1993).

Oligonucleotide Synthesis

Stec et al. (1993) introduced Bis(O,diisopropoxy phosphinothioyl) disulfide as a sulfurizing reagent for the synthesis of phosphothioate analogues of oligonucleotides, highlighting its efficiency and practicality for such applications (Stec et al., 1993).

Vulcanization Reactions

Pimblott et al. (1975) studied Bis(diisopropyl)thiophosphoryl disulfide (DIPDIS) in the vulcanization of cis-1,4-polyisoprene, demonstrating its role as a sulfur donor and its influence on network structure and aging behavior of vulcanizates (Pimblott et al., 1975).

Protein Chemistry

A study by Canova‐Davis et al. (1996) identified a trisulfide variant in methionyl human growth hormone biosynthesized in Escherichia coli. This research contributes to our understanding of protein modifications and the role of sulfur in biological systems (Canova‐Davis et al., 1996).

Solid State Chemistry

Knopik et al. (1993) investigated the structure and dynamics of bis(organothiophosphoryl) disulfides using X-ray diffraction and solid-state NMR, contributing to our understanding of disulfide bond behavior and molecular dynamics in solid-state chemistry (Knopik et al., 1993).

Safety and Hazards

Bis(16-Hydroxyhexadecyl) disulfide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Propiedades

IUPAC Name |

16-(16-hydroxyhexadecyldisulfanyl)hexadecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66O2S2/c33-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-35-36-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34/h33-34H,1-32H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTKKUFQSKSIKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCSSCCCCCCCCCCCCCCCCO)CCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721252 |

Source

|

| Record name | 16,16'-Disulfanediyldi(hexadecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112141-28-3 |

Source

|

| Record name | 16,16'-Disulfanediyldi(hexadecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(16-Hydroxyhexadecyl) disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-[4-(dimethylamino)phenyl]-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571069.png)

![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B571081.png)

![2'-Tert-Butyl-1-(2h-Indazol-5-Ylcarbonyl)-2'h-Spiro[piperidine-4,5'-Pyrano[3,2-C]pyrazol]-7'(6'h)-One](/img/structure/B571088.png)